3,3'-Dimethylazoxybenzene
Overview
Description
Diazene, bis(3-methylphenyl)-, 1-oxide is a chemical compound with the molecular formula C14H14N2O. It is also known by its CAS number 19618-06-5 . This compound is characterized by the presence of a diazene group (N=N) bonded to two 3-methylphenyl groups and an oxide group. It is a member of the diazene family, which is known for its diverse applications in various fields of chemistry and industry.
Mechanism of Action
Target of Action
3,3’-Dimethylazoxybenzene, also known as 3,3’'-AZOXYTOLUENE or Diazene, bis(3-methylphenyl)-, 1-oxide, is a methylating agent . Its primary targets are amines, particularly electron-poor amines such as aromatic amines . Amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
The compound interacts with its targets (amines) through a methylation process . The reactivity of this methylating agent is determined by the electron-donating ability of the methyl group . When 3,3’-Dimethylazoxybenzene reacts with electron-poor amines, it forms alkyltriflates .
Biochemical Analysis
Biochemical Properties
3,3’-Dimethylazoxybenzene is a methylating agent that reacts with an amine to form a triflate . The reactivity of this methylating agent is determined by the electron-donating ability of the methyl group . It interacts with electron-poor amines such as aromatic amines to form alkyltriflates .
Molecular Mechanism
The molecular mechanism of 3,3’-Dimethylazoxybenzene involves its role as a methylating agent. It reacts with an amine to form a triflate, a process determined by the electron-donating ability of the methyl group
Preparation Methods
The synthesis of Diazene, bis(3-methylphenyl)-, 1-oxide typically involves the reaction of 3-methylphenylamine with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with another equivalent of 3-methylphenylamine in the presence of an oxidizing agent to yield the desired compound. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an appropriate solvent to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Diazene, bis(3-methylphenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
Diazene, bis(3-methylphenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Diazene, bis(3-methylphenyl)-, 1-oxide can be compared with other similar compounds such as:
Diazene, bis(4-methylphenyl)-, 1-oxide: Similar structure but with the methyl groups in the para position.
Diazene, bis(2-methylphenyl)-, 1-oxide: Similar structure but with the methyl groups in the ortho position.
Diazene, bis(phenyl)-, 1-oxide: Lacks the methyl substituents on the aromatic rings.
The uniqueness of Diazene, bis(3-methylphenyl)-, 1-oxide lies in the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(3-methylphenyl)-(3-methylphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-3-7-13(9-11)15-16(17)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIMXNSZRVIRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=[N+](C2=CC=CC(=C2)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393911 | |
Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19618-06-5 | |
Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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